

Validating AZD3514 Target Engagement in Live Cells: A Comparative Guide

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Compound of Interest

Compound Name: AZD3514

Cat. No.: B612185

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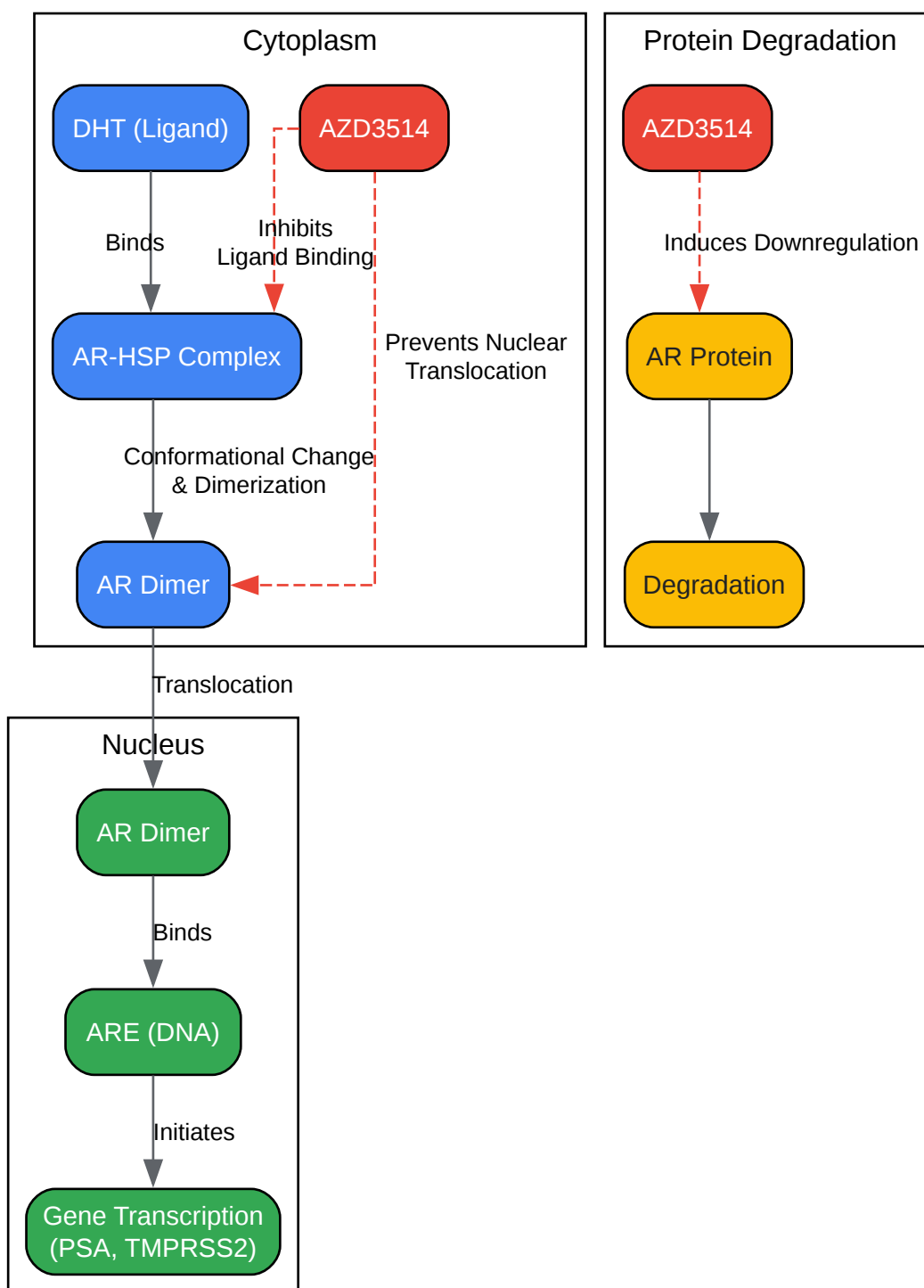
This guide provides a comprehensive comparison of methods to validate the target engagement of **AZD3514**, a potent androgen receptor (AR) downregulator, in a live cell context. Understanding and confirming that a drug binds to its intended target within a cellular environment is a critical step in drug discovery and development. This document outlines and compares key experimental techniques, offering detailed protocols, quantitative data, and visual workflows to aid researchers in selecting the most appropriate assays for their needs.

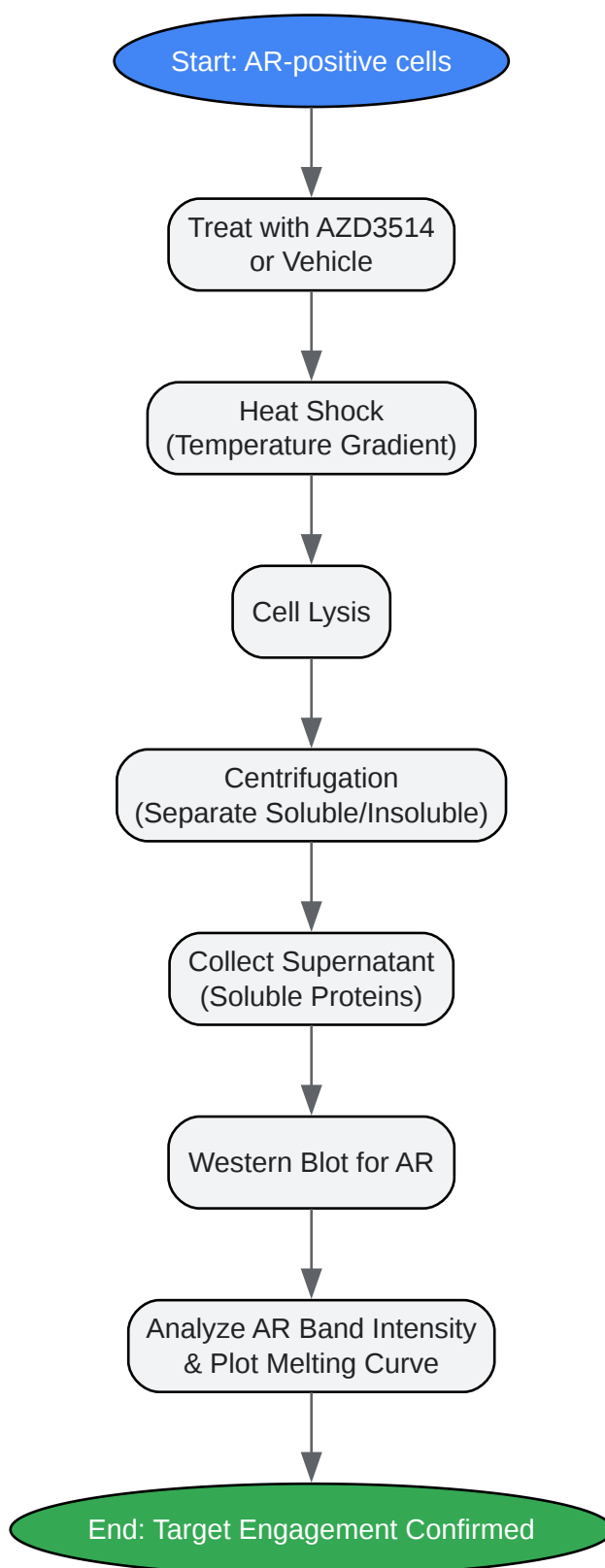
Introduction to AZD3514 and its Target: The Androgen Receptor

AZD3514 is an orally bioavailable small molecule that uniquely modulates androgen receptor (AR) signaling through a dual mechanism of action. It not only inhibits the ligand-driven nuclear translocation of AR but also leads to the downregulation of the AR protein itself. This dual activity makes **AZD3514** a compound of interest for treating castration-resistant prostate cancer (CRPC), where AR signaling remains a key driver of disease progression. The primary molecular target of **AZD3514** is the Androgen Receptor, a ligand-activated transcription factor crucial for normal male development and implicated in the progression of prostate cancer. **AZD3514** binds to the ligand-binding domain of the AR with a reported K_i of 2.2 μM .

Androgen Receptor Signaling Pathway

The androgen receptor, in the absence of an androgen ligand like dihydrotestosterone (DHT), resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes such as Prostate-Specific Antigen (PSA) and Transmembrane Protease, Serine 2 (TMPRSS2), which are involved in cell proliferation and survival.





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